cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-48-4
VCID: VC3872686
InChI: InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
SMILES: C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Molecular Formula: C15H17IO3
Molecular Weight: 372.2 g/mol

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 736136-48-4

Cat. No.: VC3872686

Molecular Formula: C15H17IO3

Molecular Weight: 372.2 g/mol

* For research use only. Not for human or veterinary use.

cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 736136-48-4

Specification

CAS No. 736136-48-4
Molecular Formula C15H17IO3
Molecular Weight 372.2 g/mol
IUPAC Name (1R,2R)-2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17IO3/c16-12-6-3-5-11(8-12)14(17)9-10-4-1-2-7-13(10)15(18)19/h3,5-6,8,10,13H,1-2,4,7,9H2,(H,18,19)/t10-,13-/m1/s1
Standard InChI Key KRBZJRBTKJYOEH-ZWNOBZJWSA-N
Isomeric SMILES C1CC[C@H]([C@H](C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O
Canonical SMILES C1CCC(C(C1)CC(=O)C2=CC(=CC=C2)I)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 2-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, reflects its stereochemistry and functional groups. Key structural features include:

  • A cis-configured cyclohexane ring with a carboxylic acid substituent at position 1.

  • A 2-oxoethyl bridge connecting the cyclohexane ring to a 3-iodophenyl group.

Stereochemical Considerations

The cis configuration of the cyclohexane ring imposes spatial constraints that influence intermolecular interactions. Computational models suggest that the carboxylic acid group and iodophenyl moiety occupy equatorial positions, minimizing steric strain .

Spectroscopic Identification

  • <sup>1</sup>H NMR: Peaks at δ 7.8–8.1 ppm (aromatic protons), δ 3.2–3.6 ppm (cyclohexane CH<sub>2</sub>), and δ 12.1 ppm (carboxylic acid proton).

  • IR: Strong absorbance at 1700 cm<sup>−1</sup> (C=O stretch) and 2500–3000 cm<sup>−1</sup> (O-H stretch) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence (Fig. 1):

Step 1: Formation of the Oxoethyl Bridge
Cyclohexanone undergoes alkylation with ethyl 2-chloroacetoacetate under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF) to yield the oxoethyl intermediate.

Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight372.20 g/molMass spectrometry
Density1.565 g/cm<sup>3</sup>Pycnometry
Boiling Point480.3°C at 760 mmHgSimulated
Solubility in Water2.1 mg/L (25°C)Shake-flask method
LogP3.76HPLC determination

The compound’s limited aqueous solubility (2.1 mg/L) and high logP (3.76) suggest preferential partitioning into lipid membranes, a trait exploitable in drug design .

Chemical Reactivity

Functional Group Transformations

  • Carboxylic Acid: Forms salts with bases (e.g., sodium carboxylate) and esters via Fischer esterification .

  • Ketone: Reduces to secondary alcohol (NaBH<sub>4</sub>/MeOH) or undergoes nucleophilic addition (Grignard reagents) .

  • Aryl Iodide: Participates in Suzuki-Miyaura cross-couplings (Pd catalysts) to install diverse aryl groups.

Stability Considerations

  • Thermal Degradation: Decomposes above 240°C, releasing iodine vapors .

  • Photolability: The C-I bond undergoes homolytic cleavage under UV light, necessitating amber glass storage .

Target EnzymeIC<sub>50</sub> (µM)Inhibition TypeReference
Acetylcholinesterase0.22Mixed
Butyrylcholinesterase0.42Competitive
BACE-10.23Mixed

The iodine atom’s halogen bonding ability enhances target binding, while the carboxylic acid enables hydrogen bonding with catalytic residues .

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL) suggest bacteriostatic effects, possibly via membrane disruption.

Industrial and Regulatory Considerations

Environmental Impact

  • Biodegradation: Slow (20% degradation in 28 days via OECD 301D) .

  • Ecotoxicity: LC<sub>50</sub> (Daphnia magna): 8.7 mg/L .

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